
2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a synthetic compound with a complex structure. It's recognized for its diverse applications in scientific research and industry, particularly in areas of chemistry, biology, and medicine. This article provides a detailed exploration of the compound, including its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is synthesized through a multi-step reaction process involving the preparation of intermediate compounds. The synthetic route typically involves:
Alkylation of piperazine to form a substituted piperazine derivative.
Introduction of the tetrazole moiety via a cyclization reaction.
Coupling of the tetrazole-substituted piperazine with a phenyl butanone derivative.
These reactions generally require specific catalysts, solvents, and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
For large-scale production, these reactions are optimized to enhance efficiency and cost-effectiveness. Industrial synthesis often involves:
Use of automated reactors to control temperature, pressure, and reaction time.
Employment of high-purity reagents and solvents to minimize impurities.
Implementation of purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: : Involves the addition of oxygen or removal of hydrogen.
Reduction: : Involves the addition of hydrogen or removal of oxygen.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituting agents: : Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions vary based on the reaction type but typically include derivatives with altered functional groups, which may enhance or modify the compound's properties.
Scientific Research Applications
2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one finds applications in various fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Employed in studies involving cellular signaling pathways and receptor binding.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of new materials and chemical compounds.
Mechanism of Action
The mechanism by which 2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate pathways involved in cell proliferation, apoptosis, and immune responses, leading to its observed biological activities.
Comparison with Similar Compounds
Unique Properties
Compared to other compounds with similar structures, 2-phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one exhibits unique properties, such as a specific binding affinity to certain receptors and enhanced stability under various conditions.
Similar Compounds
Similar compounds include:
1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-2-one: : Differing by a methylene group.
2-phenyl-1-(4-(methyltetrazol-5-yl)piperazin-1-yl)ethan-1-one: : Lacking the p-tolyl group.
Properties
IUPAC Name |
1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-3-21(19-7-5-4-6-8-19)23(30)28-15-13-27(14-16-28)17-22-24-25-26-29(22)20-11-9-18(2)10-12-20/h4-12,21H,3,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEBOKKKIRHXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2957661.png)
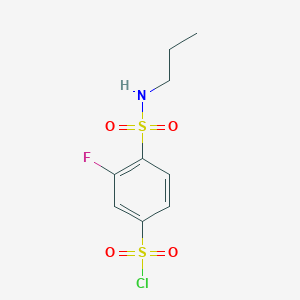
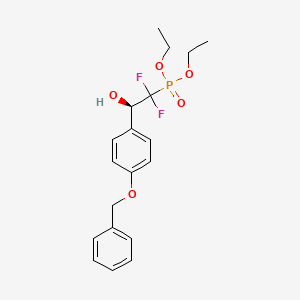
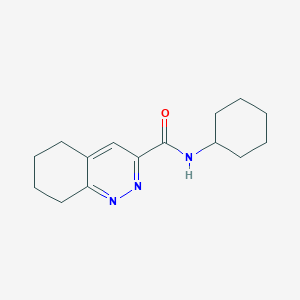
![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)
![N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957669.png)
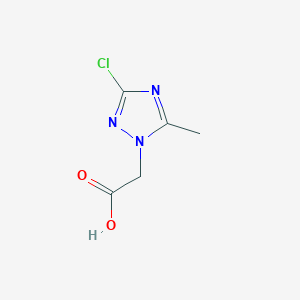
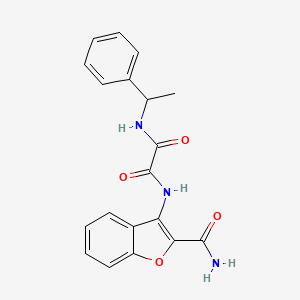
![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2957675.png)
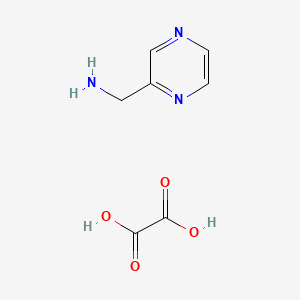
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2957679.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B2957680.png)
![4-fluoro-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2957682.png)
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/new.no-structure.jpg)
